molecular formula C13H20O8 B2679035 4,4-Bis(ethoxycarbonyl)heptanedioic acid CAS No. 92454-00-7

4,4-Bis(ethoxycarbonyl)heptanedioic acid

Cat. No.: B2679035
CAS No.: 92454-00-7
M. Wt: 304.295
InChI Key: DDMHPCIZAIYLPD-UHFFFAOYSA-N
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Description

4,4-Bis(ethoxycarbonyl)heptanedioic acid is an organic compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol . . This compound is characterized by its two ethoxycarbonyl groups attached to a heptanedioic acid backbone, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 4,4-Bis(ethoxycarbonyl)heptanedioic acid typically involves esterification reactions. One common method includes the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions usually involve refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

4,4-Bis(ethoxycarbonyl)heptanedioic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Bis(ethoxycarbonyl)heptanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(ethoxycarbonyl)heptanedioic acid involves its ability to participate in esterification and hydrolysis reactions. The ethoxycarbonyl groups can be hydrolyzed to form carboxylic acids, which can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

4,4-Bis(ethoxycarbonyl)heptanedioic acid can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the number and position of carboxyl and ester groups, which influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of ethoxycarbonyl groups, making it suitable for particular synthetic and industrial applications .

Biological Activity

4,4-Bis(ethoxycarbonyl)heptanedioic acid, with the chemical formula C13_{13}H20_{20}O8_8 and CID 1798255, is a diacid compound featuring two ethoxycarbonyl groups attached to a heptanedioic acid backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Two ethoxycarbonyl groups : These groups enhance solubility and may influence biological interactions.
  • Heptanedioic acid backbone : This provides a flexible chain that can interact with various biological targets.
PropertyValue
Molecular FormulaC13_{13}H20_{20}O8_8
Molecular Weight288.30 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is thought to stem from its ability to modulate various signaling pathways within cells. Preliminary studies suggest it may interact with metabolic enzymes, potentially influencing cellular proliferation and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds related to this acid could inhibit the growth of A549 lung cancer cells by targeting metabolic pathways critical for cell survival .
  • Metabolic Enzyme Inhibition : Research has highlighted that compounds derived from or related to this compound can inhibit key metabolic enzymes such as NAMPT (Nicotinamide adenine dinucleotide phosphate salvage pathway enzyme), which is crucial for cancer cell metabolism .
  • Differential Efficacy in Media Conditions : A comparative analysis revealed that the efficacy of compounds related to this compound varied significantly in different culture media. For example, compounds showed enhanced efficacy in RPMI compared to serum-derived media, indicating the importance of environmental conditions on their biological activity .

Table 2: Summary of Biological Activities

Biological ActivityObservations
Anticancer EffectsSignificant cytotoxicity against A549 cells
Metabolic Pathway TargetingInhibition of NAMPT and other metabolic enzymes
Media Condition VariabilityEfficacy varies between RPMI and serum-derived media

Properties

IUPAC Name

4,4-bis(ethoxycarbonyl)heptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-3-20-11(18)13(7-5-9(14)15,8-6-10(16)17)12(19)21-4-2/h3-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMHPCIZAIYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92454-00-7
Record name 4,4-BIS-ETHOXYCARBONYL-HEPTANEDIOIC ACID
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